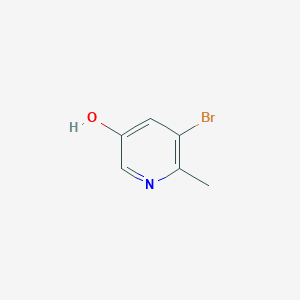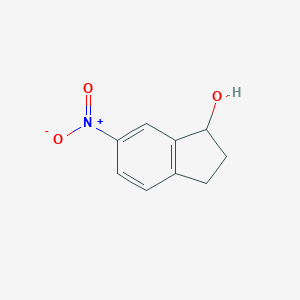
6-nitro-2,3-dihydro-1H-inden-1-ol
Overview
Description
6-Nitro-2,3-dihydro-1H-inden-1-ol (6-NOI) is a heterocyclic organic compound that is used in various scientific and industrial applications. It has a wide variety of applications in organic chemistry, pharmaceuticals, and biochemistry. 6-NOI is a versatile compound with many potential applications due to its unique properties.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : Researchers have developed an efficient method for synthesizing 2,3-dihydro-1H-inden-1-one derivatives, which are structurally related to 6-nitro-2,3-dihydro-1H-inden-1-ol. This method involves Ni-catalyzed intramolecular hydroacylation and has shown to be effective in producing a wide range of substituted α-lidene-2,3-dihydro-1H-inden-1-ones (Yang, Jin, & Yamamoto, 2012).
Applications in Organic Chemistry
- Molecular Docking Studies : A study focused on the synthesis and computational evaluation of 2-nitro-3-phenyl-3-(phenylthio)propan-1-ol derivatives (related to 6-nitro-2,3-dihydro-1H-inden-1-ol) revealed their potential in molecular docking and pharmacokinetic properties. These derivatives showed promising molecular interactions against target proteins involved in steroid biosynthesis (Ahamed, Panjanathan, Perinbam, & Meena, 2017).
Advances in Synthesis Methods
- Efficient Synthesis Protocols : An efficient synthesis protocol for 1,1-difluoro-6-nitro-2,3-dihydro-1H-indene derivatives (structurally similar to 6-nitro-2,3-dihydro-1H-inden-1-ol) was developed, demonstrating the ability to create gem-difluorinated compounds with good yield. This advancement indicates potential applications in the synthesis of other similar compounds (Zhang, Li, Lin, & Huang, 2014).
Biochemical and Pharmacological Research
- Antioxidant and Anticancer Activity : Research into urea and thiourea derivatives of 2,3-dihydro-1H-inden-1-amine (a compound related to 6-nitro-2,3-dihydro-1H-inden-1-ol) has shown significant antioxidant and anticancer activity profiles, highlighting the potential for similar compounds in therapeutic applications (Chandrasekhar, Prasad, Venkataramaiah, Umapriya, Raju, Seshaiah, & Rajendra, 2020).
Mechanism of Action
Target of Action
Mode of Action
Related compounds have been studied for their potential in molecular docking and pharmacokinetic properties. These derivatives showed promising molecular interactions against target proteins involved in steroid biosynthesis.
Biochemical Pathways
It is known that similar compounds have shown significant antioxidant and anticancer activity profiles, suggesting that they may interact with pathways related to these biological processes.
Pharmacokinetics
The compound’s lipophilicity, water solubility, and other physicochemical properties suggest that it may have good bioavailability .
Result of Action
Related compounds have shown significant antioxidant and anticancer activity profiles, suggesting that 6-nitro-2,3-dihydro-1H-inden-1-ol may have similar effects.
Action Environment
It is known that the compound is used in various scientific and industrial applications, suggesting that it may be stable under a variety of conditions.
properties
IUPAC Name |
6-nitro-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-9-4-2-6-1-3-7(10(12)13)5-8(6)9/h1,3,5,9,11H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQKWLILGPELQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30558822 | |
| Record name | 6-Nitro-2,3-dihydro-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30558822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119273-81-3 | |
| Record name | 6-Nitro-2,3-dihydro-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30558822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

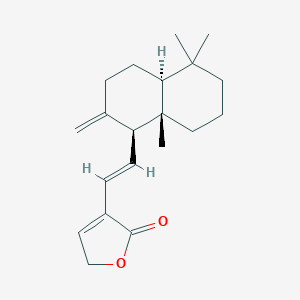
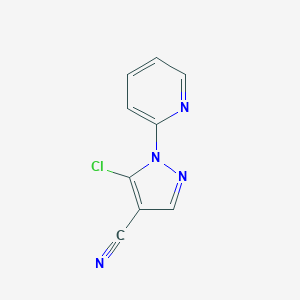

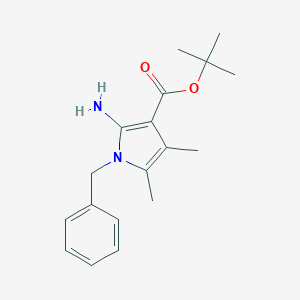
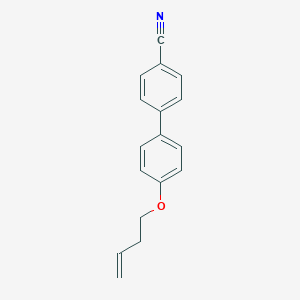
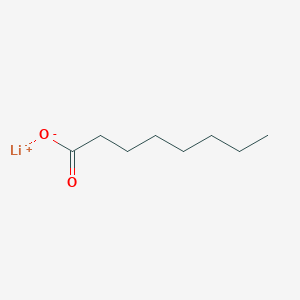
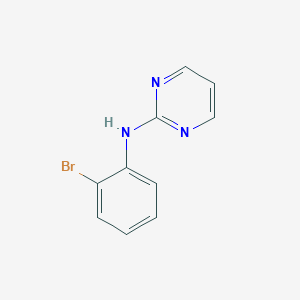
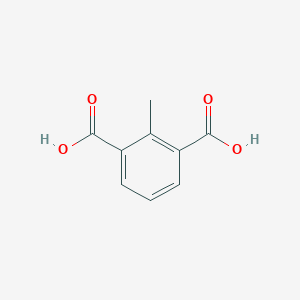

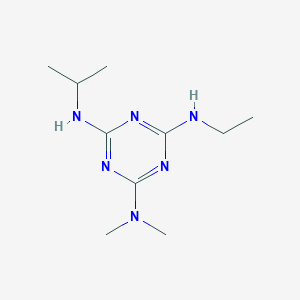
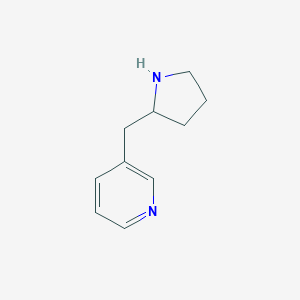

![4-(4-Bromo-phenyl)-[1,2,4]triazole-3,5-dione](/img/structure/B176025.png)
